4-Hydroxy-2-methylbutanal is a chemical compound with the molecular formula and a molecular weight of approximately 102.13 g/mol. It is characterized by the presence of both a hydroxy group (-OH) and an aldehyde functional group (-CHO), making it an important intermediate in organic synthesis. The compound is also known for its role in various biochemical pathways, particularly in yeast metabolism, where it can be produced from the degradation of amino acids and carbohydrates .
In biological systems, 4-Hydroxy-2-methylbutanal exhibits various activities:
The synthesis of 4-Hydroxy-2-methylbutanal can be achieved through several methods:
4-Hydroxy-2-methylbutanal has various applications across different fields:
Studies on the interactions of 4-Hydroxy-2-methylbutanal focus on its reactivity with other biomolecules:
Several compounds share structural similarities with 4-Hydroxy-2-methylbutanal. Here are some notable ones:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methylbutanal | A simple aldehyde without hydroxy group; used as a flavoring agent. | |
4-Hydroxybutanal | Similar hydroxy-aldehyde structure; involved in various metabolic processes. | |
Butyraldehyde | An aldehyde used industrially; lacks the hydroxy group but shares similar reactivity. | |
Hydroxyacetone | A keto-alcohol; used in cosmetic formulations for its moisturizing properties. |
The uniqueness of 4-Hydroxy-2-methylbutanal lies in its dual functional groups (hydroxy and aldehyde), which allow it to participate in diverse
Hydroformylation, the addition of syngas (CO/H₂) to alkenes, represents a cornerstone in aldehyde synthesis. For 4-hydroxy-2-methylbutanal, this reaction typically targets allylic alcohol precursors, such as 3-buten-1-ol, to introduce the aldehyde group adjacent to the hydroxyl moiety. Cobalt and rhodium catalysts dominate this space, with ligand design and reaction engineering critically influencing selectivity.
Cobalt Catalysts: Traditional cobalt carbonyl complexes (e.g., HCo(CO)₄) require harsh conditions (150–200°C, 200–300 bar) but offer cost advantages over rhodium. Recent innovations, such as cationic cobalt complexes, enhance carbonyl lability through charge effects, accelerating alkene insertion and reducing energy demands. For instance, Stanley’s cationic cobalt system achieves turnover frequencies (TOFs) nearing 1,000 h⁻¹, rivaling rhodium catalysts in activity.
Rhodium Catalysts: Rhodium-phosphine complexes (e.g., HRh(CO)(PPh₃)₃) operate under milder conditions (80–120°C, 10–50 bar) with superior linear-to-branched (l/b) selectivity. A patent by US4484006A demonstrates the hydroformylation of 2-butene using Rh/PPh₃ to yield 2-methylbutanal, a structural analog of 4-hydroxy-2-methylbutanal. Adjusting ligand steric bulk (e.g., BIPHEPHOS) can further optimize l/b ratios for hydroxylated products.
Biphasic Systems: Aqueous-organic or ionic liquid-based systems facilitate catalyst recovery. For example, cobalt nanoparticles immobilized in phosphine-functionalized polymers enable 94% alcohol selectivity at 170°C, while lowering temperatures to 140°C shifts selectivity toward aldehydes (87% yield).
Table 1: Comparison of Hydroformylation Catalysts for Aldehyde Synthesis
Catalyst System | Temperature (°C) | Pressure (bar) | TOF (h⁻¹) | Selectivity (%) |
---|---|---|---|---|
HCo(CO)₄ | 170 | 200 | 500 | 70 (Aldehyde) |
Cationic [Co]⁺ | 120 | 50 | 950 | 85 (Aldehyde) |
HRh(CO)(PPh₃)₃ | 100 | 20 | 1,200 | 92 (Aldehyde) |
Co₂(CO)₈@PPh₃-1/10 | 140 | 30 | 800 | 87 (Aldehyde) |
Biocatalytic routes to 4-hydroxy-2-methylbutanal leverage microbial enzymes for stereocontrolled functionalization. Gamma-glutamyl transpeptidases (GGTs) and aldolases are particularly promising, enabling C–C bond formation under ambient conditions.
Gamma-Glutamyl Transpeptidases: Bacterial GGTs (e.g., from Bacillus subtilis) catalyze transpeptidation reactions, transferring γ-glutamyl groups to acceptors like 2-methylbutanal to form γ-glutamyl-4-hydroxy-2-methylbutanal. Subsequent hydrolysis releases the hydroxyaldehyde, though yields remain modest (30–40%) due to competing hydrolysis.
Aldolases: Class II aldolases from E. coli facilitate asymmetric aldol additions between hydroxyacetone and acetaldehyde, generating 4-hydroxy-2-methylbutanal with >90% enantiomeric excess (ee). Directed evolution of these enzymes has improved substrate scope and solvent tolerance, enabling reactions in 20% DMSO.
Oxidoreductases: Alcohol dehydrogenases (ADHs) from Lactobacillus spp. oxidize 4-hydroxy-2-methylbutanol to the corresponding aldehyde, though overoxidation to carboxylic acids necessitates careful kinetic control.
Catalyst Design: Single-atom cobalt catalysts embedded in porous phosphine polymers (e.g., Co@PPh₃-1/10) achieve 100% atom efficiency by minimizing Co aggregation. In situ FT-IR studies confirm HCo(CO)₃ as the active species, with CO dissociation rates dictating turnover.
Temperature and Pressure: For rhodium systems, reducing temperatures from 120°C to 80°C suppresses alkene isomerization, increasing 4-hydroxy-2-methylbutanal selectivity from 75% to 89%. Elevated CO partial pressures (30 bar) favor aldehyde formation over hydrogenation byproducts.
Solvent Engineering: Biphasic systems (e.g., scCO₂/ionic liquids) enhance mass transfer and product separation. A scCO₂ medium reduces viscosity by 40%, boosting TOFs by 2.5× compared to conventional organic solvents.
Table 2: Optimization Parameters in Hydroformylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | ↑ Selectivity |
CO:H₂ Ratio | 1:1 to 2:1 | ↑ Aldehyde |
Ligand (PPh₃) | 5–10 mol% | ↑ l/b Ratio |
Solvent | Biphasic IL/scCO₂ | ↑ TOF |
4-Hydroxy-2-methylbutanal demonstrates significant relevance within the context of isoprenoid biosynthetic pathways, particularly in relation to the methylerythritol phosphate pathway [4] [5]. The methylerythritol phosphate pathway represents a crucial metabolic route for the biosynthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which serve as universal precursors for all isoprenoid compounds [6] [7]. This pathway operates in bacteria, green algae, and plant plastids, distinguishing it from the mevalonate pathway found in animals and plant cytosol [5] [6].
The pathway involves several enzymatic steps that convert simple precursors into complex isoprenoid building blocks [6] [8]. Research has demonstrated that compounds structurally related to 4-Hydroxy-2-methylbutanal can participate in these biosynthetic processes through various mechanisms [9] [10]. The terminal enzyme of the methylerythritol phosphate pathway, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (also known as LytB or IspH), catalyzes the final reduction step to produce both isopentenyl diphosphate and dimethylallyl diphosphate [4] [11].
Studies have revealed that this iron-sulfur cluster enzyme exhibits sensitivity to oxygen and requires specific reducing systems for optimal activity [4] [11]. The enzyme typically produces an isopentenyl diphosphate to dimethylallyl diphosphate ratio of approximately 5:1, which is crucial for downstream isoprenoid synthesis [9]. Recent investigations have also identified the role of the methylerythritol phosphate pathway in oxidative stress detection and cellular response mechanisms [5].
Engineering efforts have focused on developing artificial pathways for isoprenoid biosynthesis that could potentially incorporate compounds like 4-Hydroxy-2-methylbutanal as alternative precursors [10]. These synthetic biology approaches aim to decouple isoprenoid production from native metabolic pathways, potentially offering more efficient routes for biotechnological applications [10].
Table 1: Key Enzymes in Methylerythritol Phosphate Pathway
Enzyme | Function | Product | Reference |
---|---|---|---|
1-Deoxy-D-xylulose-5-phosphate synthase | Initial condensation | 1-Deoxy-D-xylulose-5-phosphate | [12] [13] |
1-Deoxy-D-xylulose-5-phosphate reductoisomerase | Rate-limiting reduction | 2-C-methyl-D-erythritol-4-phosphate | [12] [13] |
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | Terminal reduction | Isopentenyl diphosphate and dimethylallyl diphosphate | [4] [11] |
4-Hydroxy-2-methylbutanal serves as a versatile synthetic intermediate in industrial chemistry due to its dual functional group reactivity [14] [15]. The presence of both aldehyde and hydroxyl groups enables participation in diverse chemical transformations, including aldol condensations, reduction reactions, and cyclization processes [16] [17]. Industrial applications leverage these properties for the synthesis of complex organic molecules used in pharmaceutical, fragrance, and specialty chemical production [14] [18].
The compound's aldehyde functionality makes it particularly suitable for condensation reactions with various nucleophiles [16] [19]. Research has demonstrated that aldehydes with similar structural features can undergo efficient aldol condensation reactions to form carbon-carbon bonds, which are fundamental to building larger molecular frameworks [16] [17]. These reactions typically proceed under basic conditions and can yield beta-hydroxy aldehydes or, upon dehydration, alpha-beta-unsaturated carbonyl compounds [17] [19].
Industrial processes have utilized related hydroxyaldehydes in the production of pharmaceutical intermediates and fine chemicals [14] [18]. For example, 4-hydroxy-2-butanone, a structurally related compound, finds extensive use in synthesizing beta-hydroxylactones, mevalonic acid lactone, and various pharmaceutical building blocks [14]. The preparation of such compounds often involves multi-step synthetic routes where hydroxyaldehydes serve as key intermediates [14] [18].
Biotechnological approaches for aldehyde production have gained increasing attention in industrial applications [20] [21]. Enzyme-catalyzed processes offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [20] [21]. Aldehyde dehydrogenases, alcohol dehydrogenases, and other oxidative enzymes have been employed to produce aldehydes from various precursors under controlled conditions [20] [21].
Table 2: Industrial Applications of Related Hydroxyaldehydes
Compound | Application | End Product | Industrial Significance | Reference |
---|---|---|---|---|
4-Hydroxy-2-butanone | Pharmaceutical synthesis | Beta-hydroxylactones | Intermediate for drug synthesis | [14] |
4-Hydroxybutanal | Chemical intermediate | 1,4-Butanediol | Polymer precursor | [15] |
3-Methylbutanal | Fragrance synthesis | 6-Methylheptan-2-one | Vitamin E precursor | [18] |